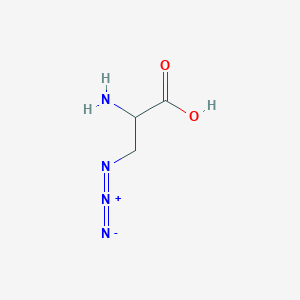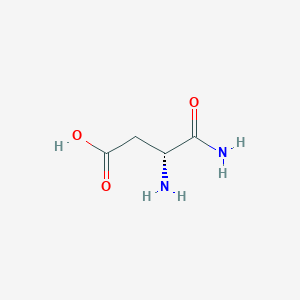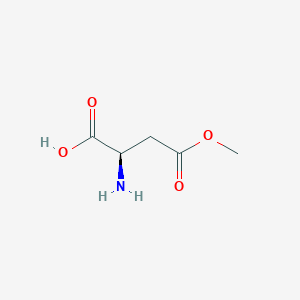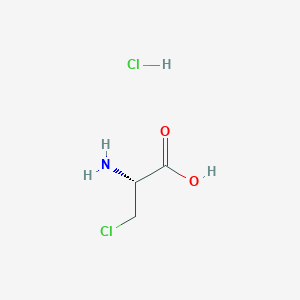
3-氯-L-丙氨酸盐酸盐
描述
β-氯-L-丙氨酸盐酸盐: 是一种合成的氨基酸衍生物,化学式为 C3H6ClNO2·HCl。它以其作为丙氨酸转氨酶抑制剂的作用而闻名,丙氨酸转氨酶是一种参与氨基酸代谢的酶。该化合物在生物化学研究中具有重要应用,用于研究酶机制和蛋白质合成。
科学研究应用
β-氯-L-丙氨酸盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作酶促反应的底物,用于研究酶动力学和机制。
生物学: 该化合物用于抑制丙氨酸转氨酶,以研究代谢途径和酶功能。
作用机制
β-氯-L-丙氨酸盐酸盐主要通过抑制丙氨酸转氨酶 (ALAT) 发挥作用。抑制 ALAT 会破坏转氨过程,导致丙酮酸和谷氨酸的产量降低。 这种抑制与抑制肺癌肿瘤进展有关 . 该化合物与 ALAT 的活性位点相互作用,阻止酶催化氨基的转移。
生化分析
Biochemical Properties
3-Chloro-L-alanine Hydrochloride is recognized for its role in biochemical reactions. It is known to be an inhibitor of the enzyme alanine aminotransferase (ALAT) . This interaction with ALAT can lead to the suppression of tumor progression in lung carcinoma .
Cellular Effects
The effects of 3-Chloro-L-alanine Hydrochloride on cells are significant. It inhibits L-alanine production and impairs D-glucose uptake of LLC1 Lewis lung carcinoma cells . This impact on cell function can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-L-alanine Hydrochloride exerts its effects through various mechanisms. It binds with the enzyme ALAT, inhibiting its function . This interaction can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
3-Chloro-L-alanine Hydrochloride is involved in various metabolic pathways due to its interaction with the enzyme ALAT
准备方法
合成路线和反应条件: β-氯-L-丙氨酸盐酸盐可以通过 L-丙氨酸的氯化合成。该过程涉及 L-丙氨酸与亚硫酰氯 (SOCl2) 在受控条件下反应,在 β 位引入氯原子。反应通常在二氯甲烷等惰性溶剂中于低温下进行,以防止副反应。
工业生产方法: 在工业环境中,β-氯-L-丙氨酸盐酸盐的生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器并精确控制反应参数,以确保高产率和纯度。最终产品通过结晶和重结晶技术进行纯化,以获得所需质量。
化学反应分析
反应类型:
取代反应: β-氯-L-丙氨酸盐酸盐可以进行亲核取代反应,其中氯原子被其他亲核试剂(如氢氧根离子、胺或硫醇)取代。
氧化反应: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,形成相应的氧代衍生物。
还原反应: 可以使用硼氢化钠等还原剂还原 β-氯-L-丙氨酸盐酸盐,得到相应的氨基醇。
常用试剂和条件:
亲核取代: 氢氧化钠、氨或硫醇等试剂,在水性或醇性溶剂中。
氧化: 高锰酸钾或过氧化氢,在酸性或中性条件下。
还原: 硼氢化钠或氢化铝锂,在无水溶剂中。
主要生成物:
取代: β-羟基-L-丙氨酸、β-氨基-L-丙氨酸或 β-硫代-L-丙氨酸。
氧化: β-氧代-L-丙氨酸。
还原: β-氨基醇衍生物。
相似化合物的比较
类似化合物:
β-氯-D-丙氨酸盐酸盐: β-氯-L-丙氨酸盐酸盐的对映异构体,对丙氨酸转氨酶具有类似的抑制作用.
L-环丝氨酸: 另一种氨基酸衍生物,抑制丙氨酸消旋酶,用于治疗结核病.
3-氯-L-丙氨酸-15N: β-氯-L-丙氨酸的标记同位素,用于示踪研究和代谢研究.
独特性: β-氯-L-丙氨酸盐酸盐因其对丙氨酸转氨酶的特异性抑制作用而独一无二,使其成为研究氨基酸代谢和酶功能的宝贵工具。 它抑制肺癌肿瘤进展的能力进一步突出了其潜在的治疗应用 .
属性
IUPAC Name |
(2R)-2-amino-3-chloropropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017432 | |
| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51887-89-9 | |
| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-carboxy-2-chloroethanaminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-Chloro-L-alanine Hydrochloride highlighted in the provided research?
A1: The research primarily focuses on the use of 3-Chloro-L-alanine Hydrochloride as a synthetic building block. Specifically, it serves as a crucial intermediate in the synthesis of L-selenocystine. [] This is achieved through a seleno-reaction under alkaline conditions, highlighting its reactivity and importance in producing this biologically relevant seleno-amino acid. []
Q2: Besides its use in L-selenocystine synthesis, is 3-Chloro-L-alanine Hydrochloride involved in other chemical reactions relevant to natural product synthesis?
A2: Yes, while not directly discussed in the context of L-selenocystine production, 3-Chloro-L-alanine Hydrochloride plays a role in synthesizing other naturally occurring compounds. For instance, it acts as a reagent in the synthesis of trans-S-1-propenyl-L-cysteine, a precursor to flavor compounds found in onions (Allium cepa). [] This synthesis involves a reductive cleavage of the carbon-sulfur bond in a vinylsulfide compound, followed by alkylation with 3-Chloro-L-alanine Hydrochloride. [] This example further demonstrates the versatility of this compound in constructing diverse, biologically relevant molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


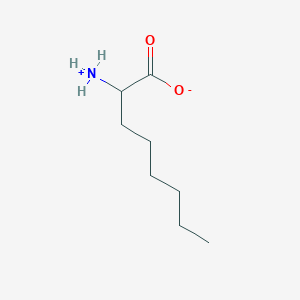
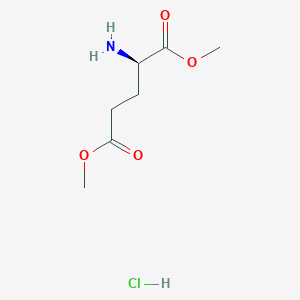




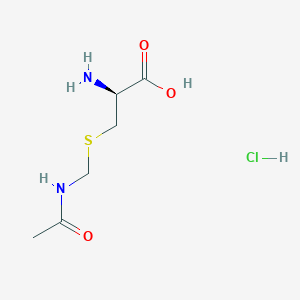
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)


